molecular formula C7H14ClNO B6171854 (1S,4S)-1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride CAS No. 2624108-72-9

(1S,4S)-1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride

Cat. No.: B6171854
CAS No.: 2624108-72-9
M. Wt: 163.6
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Description

(1S,4S)-1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride: is a chemical compound with the molecular formula C7H14ClNO and a molecular weight of 163.65 g/mol. This compound is a hydrochloride salt of (1S,4S)-1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine, which is a bicyclic amine with a methyl group and a chlorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the cyclization of appropriate precursors. One common method involves the cyclization of a suitable lactone or lactam derivative under acidic conditions. The reaction conditions typically include the use of strong acids such as hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis, which involves the optimization of reaction conditions to achieve high yields and purity. The process may include the use of catalysts and specific reaction conditions to ensure the efficient formation of the desired product.

Chemical Reactions Analysis

(1S,4S)-1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions involving the replacement of the chlorine atom with other functional groups can be carried out.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Oxidation can lead to the formation of ketones or carboxylic acids.

  • Reduction Products: Reduction typically results in the formation of amines or alcohols.

  • Substitution Products: Substitution reactions can yield a variety of functionalized derivatives.

Scientific Research Applications

(1S,4S)-1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride: has several scientific research applications, including:

  • Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: It serves as a tool in biological studies to investigate enzyme mechanisms and protein interactions.

  • Medicine: The compound has potential therapeutic applications, including its use as a precursor for drug development.

  • Industry: It is utilized in the manufacturing of specialty chemicals and materials.

Mechanism of Action

(1S,4S)-1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride: can be compared with other similar compounds, such as (1R,4R)-1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride and 1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride . The uniqueness of this compound lies in its specific stereochemistry and the presence of the chlorine atom, which can influence its reactivity and biological activity.

Comparison with Similar Compounds

  • (1R,4R)-1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride

  • 1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride

Properties

CAS No.

2624108-72-9

Molecular Formula

C7H14ClNO

Molecular Weight

163.6

Purity

95

Origin of Product

United States

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